4-Chloro-2-iodo-6-methylaniline
Overview
Description
4-Chloro-2-iodo-6-methylaniline, also known as 2-Amino-5-chloro-3-iodotoluene, is a chemical compound with the formula C7H7ClIN . It has a molecular weight of 267.5 . The compound is a solid with a melting point of 47-49°C .
Molecular Structure Analysis
The linear formula of 4-Chloro-2-iodo-6-methylaniline is C7H7ClIN . The InChI code is 1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-2-iodo-6-methylaniline is a solid with a melting point of 47-49°C . It has a molecular weight of 267.5 and its linear formula is C7H7ClIN .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis
4-Chloro-2-iodo-6-methylaniline has been studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These techniques provide insights into the molecular structure of the compound. Such studies are crucial for understanding the vibrational modes, which can be compared with theoretical calculations from methods like Hartree-Fock (HF) and Density Functional Theory (DFT). This research aids in understanding the molecular geometry and vibrational characteristics of compounds like 4-Chloro-2-iodo-6-methylaniline (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).
Synthesis and Characterization
The synthesis of compounds related to 4-Chloro-2-iodo-6-methylaniline has been explored for various applications. For instance, the synthesis of 2,6-Diiodo-4-Methylaniline has been optimized, which is critical for preparing iodo substituent aniline complexes. This kind of research focuses on developing efficient and cost-effective synthetic routes for such compounds (Kou Xiao-yan, 2011).
Molecular Complexes and Color Change
Studies have shown that molecular complexes formed from compounds like 4-Chloro-2-iodo-6-methylaniline can exhibit interesting properties like color change. This is particularly observed when these compounds form layered crystal structures with other molecular entities. Such studies are significant in the field of materials science and for understanding molecular interactions (Jones, Wilson, & Thomas, 2014).
Safety And Hazards
This compound is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-2-iodo-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYOBUFTZPTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572644 | |
Record name | 4-Chloro-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-6-methylaniline | |
CAS RN |
69705-29-9 | |
Record name | 4-Chloro-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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